Cas no 1286697-15-1 (2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide)

2-Methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide is a structurally complex sulfonamide derivative featuring a hybrid heterocyclic framework. Its design incorporates a thiophene and pyrrole moiety, which may enhance binding affinity in biological systems, particularly for targets involving sulfonamide interactions. The inclusion of a methyl-substituted propanamide group improves metabolic stability, while the sulfamoyl linkage offers potential for selective modulation of enzymatic activity. This compound is of interest in medicinal chemistry for its potential as a precursor in the development of targeted inhibitors or probes. Its multifunctional architecture allows for versatile applications in structure-activity relationship studies and drug discovery pipelines.
2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide structure
1286697-15-1 structure
Product Name:2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide
CAS No:1286697-15-1
MF:C21H25N3O3S2
MW:431.571502447128
CID:5907706
PubChem ID:49716172
Update Time:2025-06-08

2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide
    • F5854-3143
    • SR-01000925502
    • N-(4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)isobutyramide
    • SR-01000925502-1
    • 1286697-15-1
    • 2-methyl-N-[4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]phenyl]propanamide
    • AKOS024522672
    • VU0524091-1
    • 2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide
    • Inchi: 1S/C21H25N3O3S2/c1-16(2)21(25)22-17-8-10-20(11-9-17)29(26,27)24(15-19-7-5-13-28-19)14-18-6-4-12-23(18)3/h4-13,16H,14-15H2,1-3H3,(H,22,25)
    • InChI Key: HUOLRODIPODPNY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C(C)C)=O)(N(CC1=CC=CS1)CC1=CC=CN1C)(=O)=O

Computed Properties

  • Exact Mass: 431.13373402g/mol
  • Monoisotopic Mass: 431.13373402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 108Ų

2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide Pricemore >>

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Additional information on 2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide

Research Briefing on 2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide (CAS: 1286697-15-1)

In recent years, the compound 2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide (CAS: 1286697-15-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide a comprehensive overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound, characterized by its unique molecular structure featuring a thiophene and pyrrole moiety, has been identified as a promising candidate for drug development. Recent studies have explored its role as a modulator of specific biological pathways, particularly in the context of inflammatory and oncological diseases. The presence of the sulfamoyl group in its structure suggests potential interactions with enzymes and receptors involved in these pathways.

A study published in the Journal of Medicinal Chemistry (2023) detailed the synthesis and preliminary pharmacological evaluation of 2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide. The researchers employed a multi-step synthetic route to achieve high purity and yield, followed by in vitro assays to assess its inhibitory activity against key inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.

Further investigations into the compound's mechanism of action revealed its ability to selectively inhibit the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. This finding was corroborated by molecular docking studies, which demonstrated strong binding affinity between the compound and the p50 subunit of NF-κB. Such specificity highlights its potential for targeted therapy with minimized off-target effects.

In the context of oncology, preliminary data from a 2024 study published in Bioorganic & Medicinal Chemistry Letters suggested that 2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide exhibits cytotoxic effects against certain cancer cell lines, particularly those associated with solid tumors. The compound's ability to induce apoptosis via mitochondrial dysfunction was identified as a key mechanism, warranting further exploration in preclinical models.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Recent efforts have focused on structural modifications to enhance its drug-like characteristics while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies are currently underway to guide these optimization efforts.

In conclusion, 2-methyl-N-(4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylsulfamoyl}phenyl)propanamide represents a compelling area of research with potential applications in inflammation and cancer therapy. Continued investigation into its mechanisms, efficacy, and safety profiles will be crucial for advancing this compound toward clinical development. Future studies should also explore its potential synergies with existing therapeutic agents to maximize its therapeutic impact.

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